molecular formula C30H48O3 B14071868 Prunol;Urson;Malol

Prunol;Urson;Malol

Cat. No.: B14071868
M. Wt: 456.7 g/mol
InChI Key: WCGUUGGRBIKTOS-YKKLBAJLSA-N
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Description

It is naturally found in the epicuticular waxes of apples and widely distributed in the peels of various fruits, herbs, and spices such as rosemary and thyme . This compound has garnered significant attention due to its potential biochemical effects and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prunol can be synthesized through various chemical routes. One common method involves the extraction from natural sources such as apple peels, rosemary, and thyme . The extraction process typically involves solvent extraction followed by purification steps like crystallization or chromatography.

Industrial Production Methods

Industrial production of Prunol often involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, and subsequent purification to isolate the compound . Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Prunol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Prunol is structurally related to other pentacyclic triterpenoids such as oleanolic acid and betulinic acid . Compared to these compounds, Prunol has unique properties, including its specific molecular targets and pathways, making it a valuable compound for various applications.

Similar Compounds

Prunol’s unique combination of biochemical effects and applications makes it a compound of significant interest in scientific research and industry.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aS,6bR,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18?,19?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

WCGUUGGRBIKTOS-YKKLBAJLSA-N

Isomeric SMILES

CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

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